Magnesium chloride, monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

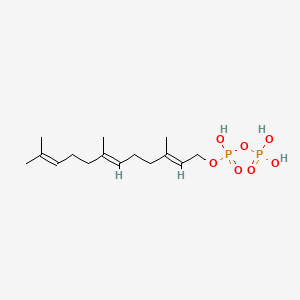

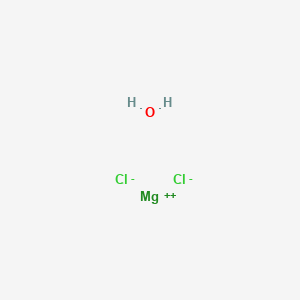

Magnesium dichloride monohydrate is a hydrate that is the monohydrate form of magnesium dichloride. It is a hydrate, an inorganic chloride and a magnesium halide. It contains a magnesium dichloride.

Applications De Recherche Scientifique

Wastewater Treatment

Magnesium chloride, monohydrate has been utilized effectively as a coagulant in wastewater treatment, particularly for removing dyes and industrial dye wastes. It demonstrates a high efficacy in removing coloration from water, outperforming alum and polyaluminium chloride in certain aspects, including the required settling time and alkalinity. Its ability to significantly reduce chemical oxygen demand (COD) and suspended solids in industrial waste emphasizes its potency in the treatment process (Tan, Teng, & Omar, 2000).

Dehydration and Hydrolysis Reactions in Energy Storage

Magnesium chloride hydrates, including the monohydrate form, are significant in energy storage applications, particularly due to their properties during dehydration and hydrolysis reactions. These reactions are crucial in understanding the stability and efficiency of magnesium chloride in seasonal heat storage systems. The dehydration of these materials is particularly challenging due to the possibility of releasing harmful gases like HCl, which necessitates a detailed understanding of these reactions for safe and efficient use (Smeets et al., 2013).

Road Surface Stabilization

Magnesium chloride, specifically in its hexahydrate form, has found applications as a chemical stabilizer for granular road surfaces. It enhances the stability of these surfaces by absorbing and retaining moisture from the environment, thereby reducing dust emissions, potholes, and surface erosion. This property has been particularly beneficial in arid and semi-arid regions, contributing to improved road quality and longevity (Thenoux & Vera, 2002; Thenoux & Vera, 2003).

Inorganic Cement Formation

Magnesium chloride plays a role in the formation of magnesium-based inorganic cements. These cements have diverse applications, ranging from precast construction to nuclear waste immobilization. Although magnesium chloride-based cements may not entirely replace Portland cement due to cost and technical constraints, they are well-suited for specific applications where steel reinforcement is not required (Walling & Provis, 2016).

Nonlinear Optical Applications

Research has explored the synthesis and characterization of magnesium chloride doped L-alanine cadmium chloride single crystals, highlighting its potential in nonlinear optical applications. The doped crystals exhibit increased second harmonic generation efficiency, indicating its usefulness in photonics and laser technology (Alemu, Shafi, & Abza, 2022).

Propriétés

Numéro CAS |

22756-14-5 |

|---|---|

Nom du produit |

Magnesium chloride, monohydrate |

Formule moléculaire |

Cl2H2MgO |

Poids moléculaire |

113.22 g/mol |

Nom IUPAC |

magnesium;dichloride;hydrate |

InChI |

InChI=1S/2ClH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Clé InChI |

MJMDTFNVECGTEM-UHFFFAOYSA-L |

SMILES |

O.[Mg+2].[Cl-].[Cl-] |

SMILES canonique |

O.[Mg+2].[Cl-].[Cl-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)

![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)